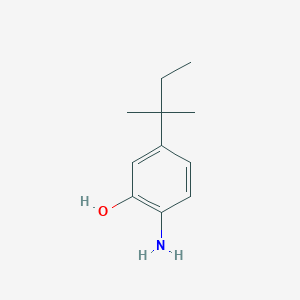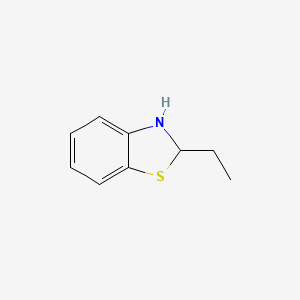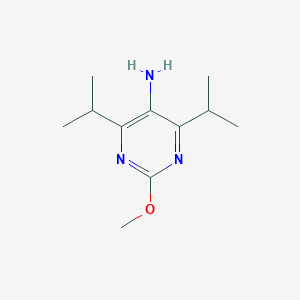
5,8-Dibromo-2,3-didecylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromo-2,3-didecylquinoxaline: is a chemical compound with the molecular formula C28H44Br2N2 . It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. The presence of bromine atoms at positions 5 and 8, along with decyl groups at positions 2 and 3, makes this compound unique. It is typically found as a pale yellow solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-2,3-didecylquinoxaline typically involves the bromination of 2,3-didecylquinoxaline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,8-Dibromo-2,3-didecylquinoxaline can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of quinoxaline dicarboxylic acids.
Reduction: Formation of 2,3-didecylquinoxaline.
Aplicaciones Científicas De Investigación
Chemistry: 5,8-Dibromo-2,3-didecylquinoxaline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoxaline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: While specific medicinal applications are not well-documented, quinoxaline derivatives are known for their antimicrobial and anticancer properties. Thus, this compound may have potential in drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5,8-Dibromo-2,3-didecylquinoxaline is not extensively studied. based on its structure, it is likely to interact with biological targets through π-π stacking interactions and hydrogen bonding. The bromine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets.
Comparación Con Compuestos Similares
5,8-Dibromo-2,3-diphenylquinoxaline: This compound has phenyl groups instead of decyl groups, making it less hydrophobic and more rigid.
2,3-Didecylquinoxaline:
5,8-Dibromoquinoxaline: Lacks the decyl groups, making it less hydrophobic and more soluble in polar solvents.
Uniqueness: 5,8-Dibromo-2,3-didecylquinoxaline is unique due to the combination of bromine atoms and long alkyl chains. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures .
Propiedades
Fórmula molecular |
C28H44Br2N2 |
|---|---|
Peso molecular |
568.5 g/mol |
Nombre IUPAC |
5,8-dibromo-2,3-didecylquinoxaline |
InChI |
InChI=1S/C28H44Br2N2/c1-3-5-7-9-11-13-15-17-19-25-26(20-18-16-14-12-10-8-6-4-2)32-28-24(30)22-21-23(29)27(28)31-25/h21-22H,3-20H2,1-2H3 |
Clave InChI |
OSZOOBPAEFARMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
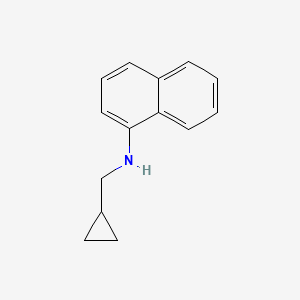

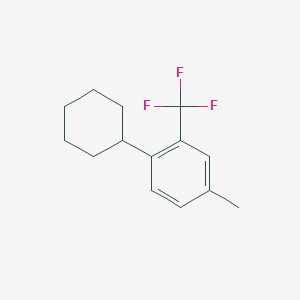
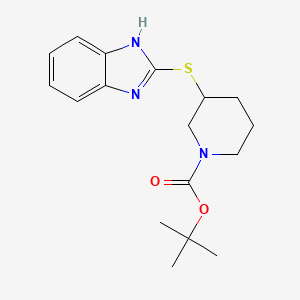
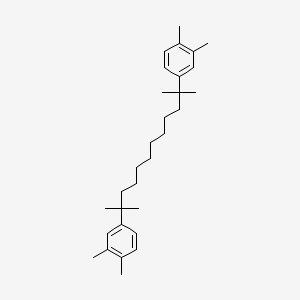
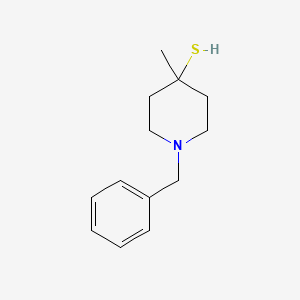
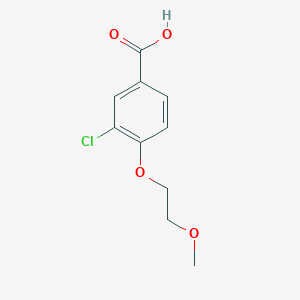

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
